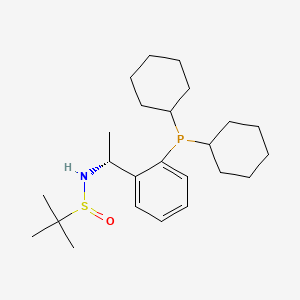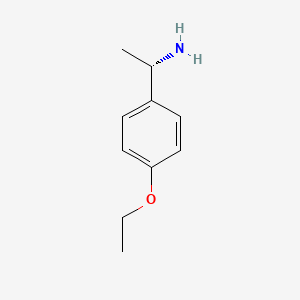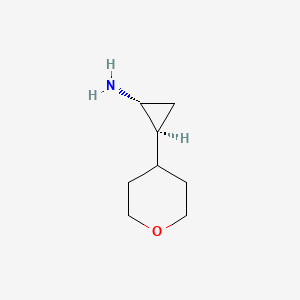![molecular formula C8H3Cl6N5S B13648123 N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine CAS No. 30356-69-5](/img/structure/B13648123.png)
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is a compound known for its versatile applications, particularly in the field of photoinitiation. This compound is characterized by its triazine and thiazole moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine typically involves the reaction of trichloromethyl-substituted triazine with thiazole derivatives. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trichloromethyl groups in the compound can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.
Aplicaciones Científicas De Investigación
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential in drug delivery systems and photodynamic therapy.
Mecanismo De Acción
The mechanism of action of N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of reactive radicals. These radicals initiate the polymerization process by reacting with monomers to form polymer chains. The compound’s efficiency as a photoinitiator is enhanced by its ability to absorb light in the near UV and visible range .
Comparación Con Compuestos Similares
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine is compared with other photoinitiators such as:
Bisacylphosphine oxide (BAPO): Known for its high efficiency in free radical polymerization under UV light.
2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Effective in initiating polymerization under visible light.
2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 (BDMB): Commonly used in industrial applications for its broad absorption spectrum.
This compound stands out due to its versatility and high performance under both UV and visible light, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
30356-69-5 |
|---|---|
Fórmula molecular |
C8H3Cl6N5S |
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
N-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H3Cl6N5S/c9-7(10,11)3-16-4(8(12,13)14)18-5(17-3)19-6-15-1-2-20-6/h1-2H,(H,15,16,17,18,19) |
Clave InChI |
XFQKFUFIUYATKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)NC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid](/img/structure/B13648062.png)

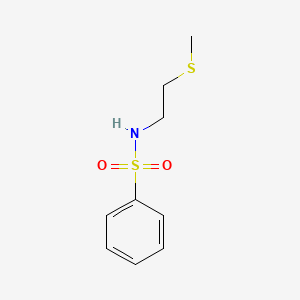


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
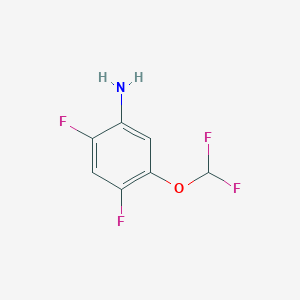
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)

